molecular formula C15H23N3O2 B7358604 2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol

2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol

Cat. No. B7358604
M. Wt: 277.36 g/mol
InChI Key: ROVAVQJFHMQLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as JNJ-63533054 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action for 2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol involves the inhibition of the MDM2-p53 interaction. This interaction is known to play a role in the development and progression of cancer. By inhibiting this interaction, this compound has the potential to halt the progression of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, this compound has been found to inhibit cell proliferation, which is the uncontrolled growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol in lab experiments include its potential therapeutic applications in the treatment of cancer. Additionally, this compound has been found to have various biochemical and physiological effects that can be studied in lab experiments. The limitations of using this compound in lab experiments include the need for further research to fully understand its potential therapeutic applications and the need for proper safety protocols when handling this compound.

Future Directions

There are several future directions for the study of 2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol. One potential direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of cancer. Finally, the use of this compound in combination with other cancer treatments may also be explored in future studies.

Synthesis Methods

The synthesis method for 2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol involves several steps. The first step involves the synthesis of 2-(4-bromomethylphenyl)-N-methylmorpholine, which is then reacted with 2-aminopyridine to form this compound.

Scientific Research Applications

2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol has been studied for its potential applications in scientific research. This compound has been found to have potential therapeutic applications in the treatment of cancer, specifically in the inhibition of the MDM2-p53 interaction. This interaction is known to play a role in the development and progression of cancer.

properties

IUPAC Name

2-[4-[(2-aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-15-8-11(4-5-17-15)9-18-6-7-20-10-13(18)12-2-1-3-14(12)19/h4-5,8,12-14,19H,1-3,6-7,9-10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVAVQJFHMQLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2COCCN2CC3=CC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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